Cas no 2229291-63-6 (3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid)

3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid
- EN300-1744218
- 2229291-63-6
- 3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid
-
- インチ: 1S/C13H17NO3/c1-9(13(16)17)8-10-4-6-11(7-5-10)12(15)14(2)3/h4-7,9H,8H2,1-3H3,(H,16,17)
- InChIKey: GXYQWYCGKZSCBT-UHFFFAOYSA-N
- SMILES: OC(C(C)CC1C=CC(C(N(C)C)=O)=CC=1)=O
計算された属性
- 精确分子量: 235.12084340g/mol
- 同位素质量: 235.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 57.6Ų
3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744218-0.1g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 0.1g |
$829.0 | 2023-09-20 | ||
Enamine | EN300-1744218-0.25g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 0.25g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1744218-5.0g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1744218-0.05g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 0.05g |
$792.0 | 2023-09-20 | ||
Enamine | EN300-1744218-0.5g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 0.5g |
$905.0 | 2023-09-20 | ||
Enamine | EN300-1744218-5g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 5g |
$2732.0 | 2023-09-20 | ||
Enamine | EN300-1744218-2.5g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 2.5g |
$1848.0 | 2023-09-20 | ||
Enamine | EN300-1744218-10.0g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1744218-1g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1744218-10g |
3-[4-(dimethylcarbamoyl)phenyl]-2-methylpropanoic acid |
2229291-63-6 | 10g |
$4052.0 | 2023-09-20 |
3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acidに関する追加情報
Introduction to 3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid (CAS No: 2229291-63-6)
3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid, identified by the CAS number 2229291-63-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by a phenyl ring substituted with a dimethylcarbamoyl group and an acetic acid derivative at the second carbon position. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The dimethylcarbamoyl moiety, attached to the phenyl ring, introduces a polar and functional group that can participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding affinity. This feature has positioned the compound as a potential building block for designing small-molecule inhibitors targeting specific biological pathways. Additionally, the presence of the 2-methylpropanoic acid side chain enhances the compound's solubility and metabolic stability, making it an attractive candidate for further pharmacological exploration.
In recent years, there has been growing interest in exploring the pharmacological potential of derivatives featuring the dimethylcarbamoylphenyl scaffold. Studies have demonstrated that such compounds can exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and metabolic disorders. For instance, preliminary in vitro studies have suggested that derivatives of this compound may interfere with the activity of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. The structural motif also shows promise in modulating other therapeutic targets, including kinases and transcription factors.
The synthesis of 3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of a phenyl precursor, followed by introduction of the dimethylcarbamoyl group via condensation reactions. Subsequent modifications at the second carbon position introduce the methylpropanoic acid moiety, which is often achieved through carboxylation or esterification strategies. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity in these transformations.
The pharmacokinetic properties of this compound are also under investigation. Preliminary data indicate that it exhibits moderate oral bioavailability and favorable distribution patterns in animal models. These characteristics are crucial for evaluating its potential as a lead compound in drug development pipelines. Furthermore, its metabolic stability suggests that it may have a prolonged half-life, allowing for less frequent dosing regimens if developed into a therapeutic agent.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions between 3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid and its target proteins. These studies have provided insights into how the dimethylcarbamoylphenyl moiety interacts with hydrophobic pockets and polar residues in enzyme active sites. Such information is invaluable for designing structure-based drug optimization strategies aimed at enhancing potency and selectivity.
The compound's role as a key intermediate has also been highlighted in recent synthetic biology applications. Researchers are exploring its use in generating novel enzyme variants with improved catalytic properties through directed evolution techniques. By incorporating this scaffold into libraries of diverse molecules, scientists aim to identify variants with enhanced therapeutic potential for treating diseases such as cancer and neurodegenerative disorders.
Future research directions include exploring the synthetic versatility of 3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid by developing new methodologies for modifying its core structure. This could involve introducing additional functional groups or exploring different substitution patterns on the phenyl ring to uncover novel bioactivities. Additionally, preclinical studies are planned to evaluate its safety profile and efficacy in animal models before considering human clinical trials.
The growing body of evidence supporting the pharmacological relevance of this compound underscores its importance as a research tool and potential therapeutic candidate. As advancements continue in synthetic chemistry and drug discovery technologies, compounds like 3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid (CAS No: 2229291-63-6) are poised to play a significant role in addressing unmet medical needs across various therapeutic areas.
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